9-Hydroxy-1-nitropyrene

Descripción

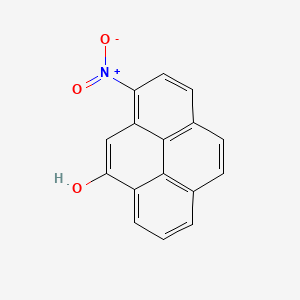

9-Hydroxy-1-nitropyrene (9H1NP) is a hydroxylated nitro-polycyclic aromatic hydrocarbon (NPAH) formed primarily via the photodegradation of 1-nitropyrene (1-NP), a well-studied environmental pollutant emitted from diesel exhaust and combustion processes . Koizumi et al. (1994) identified 9H1NP as the major photodegradation product of 1-NP in environmental matrices, with its formation mediated by UV irradiation in aqueous and organic solvents . Structurally, 9H1NP retains the pyrene backbone but features a hydroxyl group at the 9-position and a nitro group at the 1-position, which significantly alters its physicochemical and toxicological properties compared to its parent compound.

Notably, 9H1NP has been implicated in oxidative stress and mutagenicity, though its direct toxicological profile remains less characterized than 1-NP.

Propiedades

Número CAS |

91254-93-2 |

|---|---|

Fórmula molecular |

C16H9NO3 |

Peso molecular |

263.25 g/mol |

Nombre IUPAC |

6-nitropyren-4-ol |

InChI |

InChI=1S/C16H9NO3/c18-14-8-12-13(17(19)20)7-6-10-5-4-9-2-1-3-11(14)15(9)16(10)12/h1-8,18H |

Clave InChI |

CIIOACBBIMHZQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O |

SMILES canónico |

C1=CC2=C3C(=C1)C(=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O |

Otros números CAS |

91254-93-2 |

Sinónimos |

1-nitropyrene-9-ol 9-hydroxy-1-nitropyrene |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Hydroxylated Nitropyrene Isomers

9H1NP shares structural similarities with other hydroxylated nitropyrenes, such as 1-nitropyren-3-ol and 1-nitropyren-6-ol , which are metabolites of 1-NP formed via rat liver enzymatic activity . Key distinctions include:

| Property | 9-Hydroxy-1-nitropyrene | 1-Nitropyren-3-ol | 1-Nitropyren-6-ol |

|---|---|---|---|

| Mutagenicity (TA98) | Not reported | Higher at low doses (≤0.5 µg) | Higher at low doses (≤0.5 µg) |

| Metabolic Pathway | Photodegradation | Hepatic oxidation | Hepatic oxidation |

| Environmental Fate | Rapid photodegradation in water | Likely slower degradation | Likely slower degradation |

- Mutagenicity: In Salmonella typhimurium TA98, 1-nitropyren-3-ol and 1-nitropyren-6-ol exhibit higher mutagenic activity than 1-NP at low doses (≤0.5 µg/plate) but reduced activity at higher doses .

- Reactivity : Unlike hepatic metabolites, 9H1NP forms via UV-mediated pathways, leading to faster environmental degradation in polar solvents (e.g., half-life of 1-NP reduced by 50% in water under sunlight) .

Dihydrodiol Derivatives

Pyrene dihydrodiols, such as pyrene-4,5-diol (compound 10 in ), are oxidation products of pyrene metabolism. Unlike 9H1NP, these compounds lack nitro functional groups, resulting in:

- Enhanced solubility : Dihydrodiols are more water-soluble due to hydroxyl groups, facilitating microbial degradation .

Epoxide Derivatives: 1-Nitropyrene-9,10-Oxide

1-Nitropyrene-9,10-oxide () is an electrophilic epoxide derivative of 1-NP, formed via cytochrome P450-mediated oxidation. Key differences from 9H1NP include:

- Reactivity : The epoxide group in 1-NP-9,10-oxide is highly reactive, enabling covalent binding to DNA nucleophiles, whereas 9H1NP’s hydroxyl group may act as a detoxification marker.

- Mutagenic Potential: Epoxides are typically more mutagenic than hydroxylated derivatives, though direct comparisons are absent in the provided evidence.

Parent Compound: 1-Nitropyrene

| Property | 1-Nitropyrene | This compound |

|---|---|---|

| Photostability | High (slow degradation in dark) | Low (rapid degradation in light) |

| Mutagenicity (TA98) | Moderate | Likely lower (requires activation) |

| Bioavailability | High (lipophilic) | Moderate (hydroxyl enhances polarity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.